

# ZN148: A Comparative Guide to a Novel Metallo- $\beta$ -Lactamase Inhibitor

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## Compound of Interest

Compound Name: ZN148

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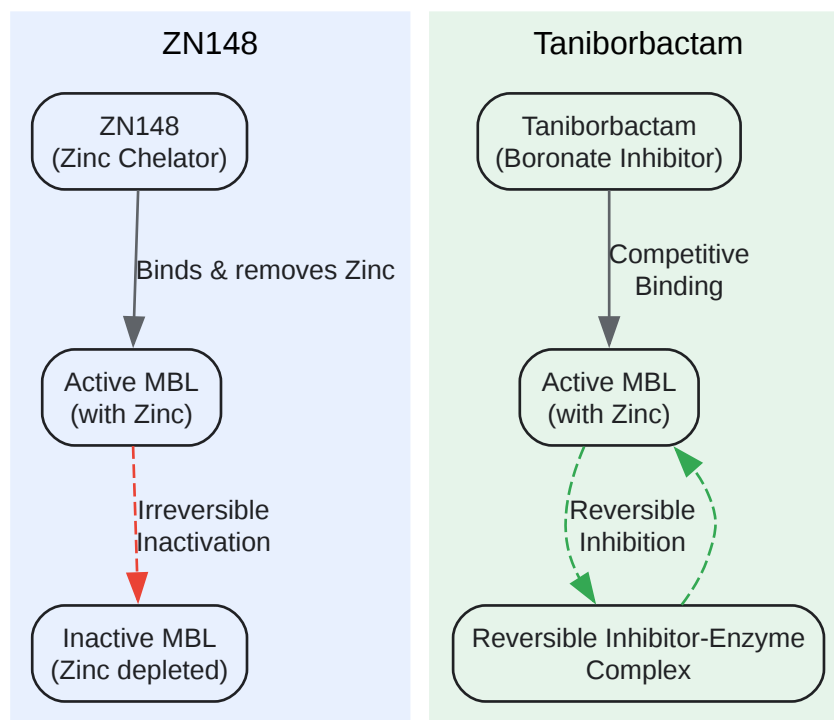
For Researchers, Scientists, and Drug Development Professionals

The rise of carbapenem-resistant Gram-negative bacteria, largely driven by the production of metallo- $\beta$ -lactamases (MBLs), poses a significant threat to global health. With no clinically approved MBL inhibitors currently available, the development of novel agents to counteract this resistance mechanism is a critical area of research. This guide provides a comparative analysis of **ZN148**, a promising MBL inhibitor, against other key inhibitors in development, including taniborbactam, and discusses its performance relative to combinations like cefepime-zidebactam and meropenem-vaborbactam, which have limited or no direct activity against MBLs.

## Mechanism of Action: A Key Differentiator

**ZN148** distinguishes itself through its mechanism of action. It is a zinc-chelating MBL inhibitor that demonstrates time-dependent, irreversible inhibition of MBLs.[1][2][3] This is achieved by removing the essential zinc ions from the active site of the enzyme. Evidence suggests that after **ZN148** exposure, the addition of exogenous zinc only partially restores MBL activity, pointing towards an irreversible inhibitory process.[1][3] This contrasts with the reversible, competitive inhibition mechanism of the boronate-based inhibitor, taniborbactam. Vaborbactam is primarily a serine- $\beta$ -lactamase inhibitor with very weak activity against MBLs.[4] Zidebactam, in the combination cefepime-zidebactam, does not directly inhibit MBLs but acts as a  $\beta$ -lactam enhancer.

## Mechanism of MBL Inhibition



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**Figure 1:** Contrasting mechanisms of MBL inhibition.

## In Vitro Potency: A Head-to-Head Comparison

Direct comparison of the potency of MBL inhibitors can be challenging due to differing assay conditions and mechanisms of inhibition. For irreversible inhibitors like **ZN148**, the efficiency of inactivation ( $k_{\text{inact}}/K_I$ ) is a more relevant parameter than the inhibition constant ( $K_i$ ) used for reversible inhibitors like taniborbactam.

Table 1: In Vitro Inhibitory Activity against Key Metallo- $\beta$ -Lactamases

Inhibitor	Enzyme	Inhibition Parameter	Value (μM)
ZN148	NDM-1	Ki	310[5]
VIM-2	Ki	24[5]	
NDM-1	kinact/KI (min-1mM-1)	0.19[2]	
VIM-2	kinact/KI (min-1mM-1)	6.6[2]	
Taniborbactam	NDM-1	IC50	0.24[6]
NDM-9	IC50	>60[6]	
VIM-2	Ki	0.019	
Vaborbactam	NDM-1	IC50	
VIM-1	IC50	398	
VIM-2	IC50	316	
IMP-1	IC50	126	

Note: Direct comparison of Ki and IC50 values between different studies should be interpreted with caution due to potential variations in experimental conditions. The kinact/KI for **ZN148** highlights its time-dependent inactivation efficiency.

## Restoration of Carbapenem Activity

The primary goal of an MBL inhibitor is to restore the efficacy of carbapenem antibiotics.

**ZN148**, in combination with meropenem, has demonstrated significant potentiation of activity against a large collection of MBL-producing clinical isolates.

Table 2: Meropenem MIC Reduction in the Presence of MBL Inhibitors

Organism Type	Antibiotic Combination	Key Findings
MBL-producing Enterobacterales (n=234)	Meropenem + ZN148 (50 µM)	Meropenem MIC reduced to ≤2 mg/L in >98% of strains.[2]
MBL-producing Enterobacterales	Cefepime + Zidebactam	Inhibited 94.9% of isolates at ≤8 µg/ml.[7]
MBL-producing K. pneumoniae	Meropenem + Taniborbactam	Potent activity observed in vitro.
MBL-producing Enterobacterales	Meropenem + Vaborbactam	Limited to no activity.[4]

## In Vivo Efficacy

Preclinical in vivo studies in murine infection models provide crucial insights into the therapeutic potential of these inhibitors.

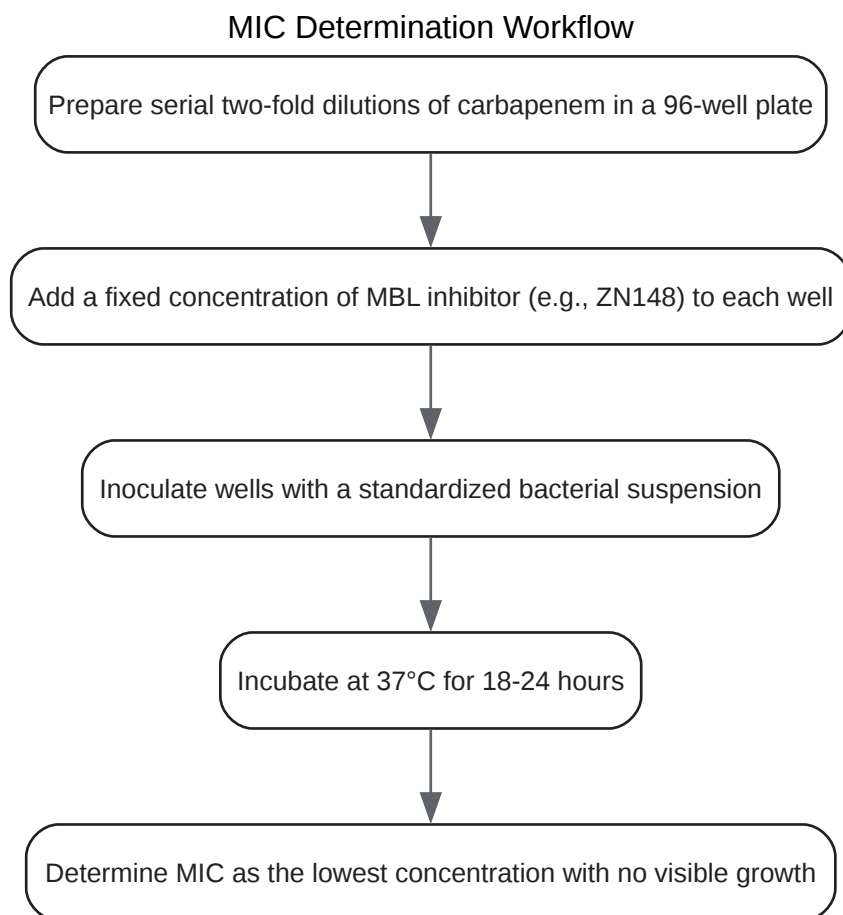
Table 3: Summary of In Vivo Efficacy in Murine Models

Inhibitor Combination	Infection Model	Bacterial Strain	Key Outcome
Meropenem + ZN148	Neutropenic peritonitis	NDM-1-producing K. pneumoniae	Significantly lower CFU in peritoneal fluid and blood compared to meropenem alone. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a>
Cefepime + Taniborbactam	Neutropenic thigh infection	Serine- $\beta$ -lactamase-producing Enterobacterales & P. aeruginosa	Potent in vivo activity against cefepime-resistant isolates. <a href="#">[8]</a>
Cefepime + Zidebactam	Neutropenic lung/thigh infection	VIM-expressing P. aeruginosa	Effective inhibition of target PBPs and potent bactericidal activity. <a href="#">[9]</a>
Meropenem + Vaborbactam	Not applicable against MBLs	KPC-producing Enterobacterales	Effective against serine-carbapenemase producers. <a href="#">[10]</a>

## Experimental Protocols

### Determination of Minimum Inhibitory Concentration (MIC)

The MIC of carbapenems in combination with MBL inhibitors is determined by broth microdilution following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).



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**Figure 2:** Workflow for MIC determination.

## Enzyme Inhibition Kinetics (kinact/KI Determination for Irreversible Inhibitors)

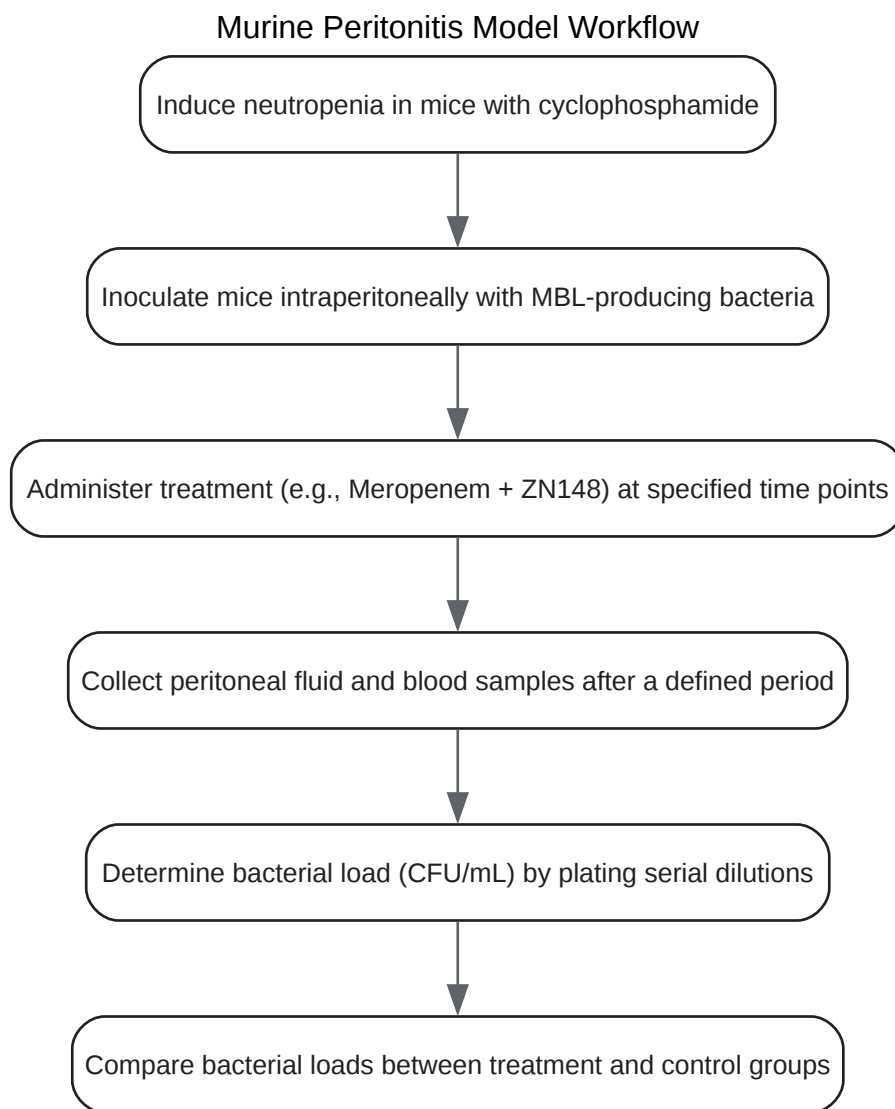
The kinetic parameters for irreversible inhibitors like **ZN148** are determined by measuring the rate of enzyme inactivation at various inhibitor concentrations.

- Enzyme and Inhibitor Preparation: Purified MBL enzyme and a stock solution of **ZN148** are prepared in an appropriate buffer.

- **Inactivation Reaction:** The enzyme is pre-incubated with various concentrations of **ZN148** for different time intervals.
- **Activity Measurement:** At each time point, an aliquot of the inactivation mixture is diluted into a solution containing a chromogenic substrate (e.g., nitrocefin) to measure the residual enzyme activity.
- **Data Analysis:** The observed rate of inactivation ( $k_{obs}$ ) is determined for each inhibitor concentration. A plot of  $k_{obs}$  versus the inhibitor concentration is then used to determine the inactivation rate constant ( $k_{inact}$ ) and the inhibition constant ( $K_I$ ).

## In Vivo Murine Peritonitis Model

This model is used to assess the in vivo efficacy of antimicrobial agents in a systemic infection.



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**Figure 3:** Workflow for the murine peritonitis model.

## Conclusion

**ZN148** represents a promising step forward in the fight against MBL-producing pathogens. Its unique irreversible mechanism of action through zinc chelation offers a distinct advantage. While direct comparative data with other MBL inhibitors under identical conditions is still



emerging, the available in vitro and in vivo evidence demonstrates its potential to restore carbapenem efficacy. Continued research and clinical development will be crucial to fully elucidate the therapeutic role of **ZN148** and other novel MBL inhibitors in combating the growing threat of antimicrobial resistance.

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